molecular formula C10H12O B162398 3,4-Dimethylstyrene oxide CAS No. 1855-36-3

3,4-Dimethylstyrene oxide

Cat. No. B162398
CAS RN: 1855-36-3
M. Wt: 148.2 g/mol
InChI Key: GMFDVHPDGHUBBS-UHFFFAOYSA-N
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Patent
US06660752B2

Procedure details

The procedure was based on methods described by Brandes and Jacobsen, (Tetrahedron Asym. 8:3927, 1997); and Kaufman (Syn. Commun. 23:473, 1993). A solution of trimethylsulfonium methylsulfate (3.95 g, 0.021 mol) in 8 mL water was added slowly to a biphasic mixture of 50% NaOH (20 mL), 3,4-dimethyl-benzaldehyde (1.34 g, 0.01 mmol), tetrabutylammonium bromide (0.025 g, 0.0782 mmol), and CH2Cl2 (26 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (50 mL) and diethyl ether (3×70 mL), then filtered to remove the solids. The aqueous layer was extracted with diethyl ether (3×70 mL), and the combined organic layers were washed with brine (50 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford the product 3,4-dimethylphenyl oxirane as a light yellow oil (1.15 g, yield 78%). TLC Rf=0.9 (1:2 EtOAc/Hexane); 1H NMR (300 MHz, CDCl3) δ 7.39 (s, 1H), 7.21 (d, 1H), 7.19 (s, 1H), 3.80 (m, 1H), 3.17 (m, 1H), 2.80 (m, 1H), 2.23 (s, 6H).
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]S([O-])(=O)=O.C[S+](C)C.[OH-].[Na+].[CH3:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[CH3:22])[CH:17]=O.C(Cl)Cl>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O.C(OCC)C>[CH3:13][C:14]1[CH:15]=[C:16]([CH:17]2[CH2:1][O:2]2)[CH:19]=[CH:20][C:21]=1[CH3:22] |f:0.1,2.3,7.8,9.10.11|

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
COS(=O)(=O)[O-].C[S+](C)C
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.34 g
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1C
Name
Quantity
26 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
0.025 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (3×70 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77597%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.